molecular formula C26H24FN5O2 B11050780 2'-amino-1'-(dimethylamino)-1-(2-fluorobenzyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1'-(dimethylamino)-1-(2-fluorobenzyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11050780
M. Wt: 457.5 g/mol
InChI Key: GCHVHPWBQOWKQW-UHFFFAOYSA-N
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Description

2’-amino-1’-(dimethylamino)-1-(2-fluorobenzyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a complex structure with multiple functional groups, including an amino group, a dimethylamino group, a fluorobenzyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1’-(dimethylamino)-1-(2-fluorobenzyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the indole and quinoline precursors, followed by the formation of the spiro linkage. Key steps may include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Formation of the Quinoline Ring: This can be synthesized via the Skraup synthesis, where aniline reacts with glycerol in the presence of an oxidizing agent.

    Spiro Linkage Formation: The indole and quinoline rings are then connected through a spiro linkage, often involving cyclization reactions under acidic or basic conditions.

    Functional Group Introduction: The amino, dimethylamino, fluorobenzyl, and carbonitrile groups are introduced through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-amino-1’-(dimethylamino)-1-(2-fluorobenzyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2’-amino-1’-(dimethylamino)-1-(2-fluorobenzyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,4’-quinoline] Derivatives: Compounds with similar spiro linkages and functional groups.

    Fluorobenzyl Compounds: Compounds containing the fluorobenzyl group.

    Carbonitrile Compounds: Compounds with the carbonitrile functional group.

Uniqueness

The uniqueness of 2’-amino-1’-(dimethylamino)-1-(2-fluorobenzyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its complex structure and the combination of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C26H24FN5O2

Molecular Weight

457.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-1'-[(2-fluorophenyl)methyl]-2',5-dioxospiro[7,8-dihydro-6H-quinoline-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C26H24FN5O2/c1-30(2)32-21-12-7-13-22(33)23(21)26(18(14-28)24(32)29)17-9-4-6-11-20(17)31(25(26)34)15-16-8-3-5-10-19(16)27/h3-6,8-11H,7,12-13,15,29H2,1-2H3

InChI Key

GCHVHPWBQOWKQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(=O)CCC2)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)C(=C1N)C#N

Origin of Product

United States

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